5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Brand Name: Vulcanchem
CAS No.: 14359-87-6
VCID: VC20944470
InChI: InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H
SMILES: C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O
Molecular Formula: C26H18N2O4
Molecular Weight: 422.4 g/mol

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

CAS No.: 14359-87-6

Cat. No.: VC20944470

Molecular Formula: C26H18N2O4

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione - 14359-87-6

Specification

CAS No. 14359-87-6
Molecular Formula C26H18N2O4
Molecular Weight 422.4 g/mol
IUPAC Name 5,11-bis(2-hydroxyphenyl)benzo[c][1,5]benzodiazocine-6,12-dione
Standard InChI InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H
Standard InChI Key LHCIZWKUOYBYCO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator